molecular formula C7H9NO2 B012346 5-Ethylfuran-2-carboxamide CAS No. 102074-22-6

5-Ethylfuran-2-carboxamide

Cat. No.: B012346
CAS No.: 102074-22-6
M. Wt: 139.15 g/mol
InChI Key: SSXFMZXZNFIVCO-UHFFFAOYSA-N
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Description

5-Ethylfuran-2-carboxamide is a furan-derived compound characterized by an ethyl substituent at the 5-position of the furan ring and a carboxamide functional group at the 2-position. Furan derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and polymer chemistry due to their structural versatility and reactivity.

Properties

CAS No.

102074-22-6

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

5-ethylfuran-2-carboxamide

InChI

InChI=1S/C7H9NO2/c1-2-5-3-4-6(10-5)7(8)9/h3-4H,2H2,1H3,(H2,8,9)

InChI Key

SSXFMZXZNFIVCO-UHFFFAOYSA-N

SMILES

CCC1=CC=C(O1)C(=O)N

Canonical SMILES

CCC1=CC=C(O1)C(=O)N

Synonyms

2-Furancarboxamide,5-ethyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The provided evidence focuses on benzofuran and furan derivatives, enabling indirect comparisons with 5-Ethylfuran-2-carboxamide:

5-Bromo-benzofuran-2-carboxamide ()

  • Structure : A benzofuran ring (fused benzene and furan) with a bromine atom at the 5-position and a carboxamide group at the 2-position.
  • Key Differences :

  • Bromine substituents enhance electrophilic substitution reactions, whereas the ethyl group in this compound may improve lipophilicity and membrane permeability .

5-Aminomethyl-2-furancarboxylic Acid () Structure: A furan ring with an aminomethyl group at the 5-position and a carboxylic acid at the 2-position. Key Differences:

  • The carboxylic acid group (vs. carboxamide in this compound) enables hydrogen bonding and metal coordination, making it suitable for polymer synthesis.
  • The aminomethyl group introduces nucleophilic reactivity, whereas the ethyl group in this compound may stabilize the compound against metabolic degradation .

Data Table: Comparative Analysis of Furan/Benzofuran Derivatives

Compound Core Structure Substituent (5-position) Functional Group (2-position) Key Applications
This compound Furan Ethyl Carboxamide Potential pharmaceuticals
5-Bromo-benzofuran-2-carboxamide Benzofuran Bromine Carboxamide Drug intermediates
5-Aminomethyl-2-furancarboxylic Acid Furan Aminomethyl Carboxylic acid Bio-sourced polymers

Research Findings and Implications

  • Pharmacological Potential: Benzofuran carboxamides () demonstrate utility as drug intermediates, suggesting that this compound could similarly serve in antiviral or anticancer agent development .
  • Material Science : Furan carboxylic acids () are pivotal in bio-polymer synthesis. The carboxamide group in this compound may offer alternative hydrogen-bonding motifs for tailored materials .
  • Synthetic Scalability : Methods from (e.g., halogenation, amidation) could be adapted for large-scale production of this compound, pending optimization .

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